![molecular formula C7H7N3 B2616269 2-methyl-1H-imidazo[4,5-b]pyridine CAS No. 68175-07-5](/img/structure/B2616269.png)
2-methyl-1H-imidazo[4,5-b]pyridine
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Overview
Description
2-Methyl-1H-imidazo[4,5-b]pyridine is a bicyclic heterocyclic compound characterized by a fused imidazole and pyridine ring system. This scaffold is part of the broader imidazopyridine family, which has garnered significant attention in medicinal chemistry due to its versatile pharmacological properties. Unlike the more clinically explored imidazo[1,2-a]pyridine derivatives, imidazo[4,5-b]pyridines and imidazo[4,5-c]pyridines remain underdeveloped despite demonstrated bioactivity, likely due to insufficient structure-activity relationship (SAR) studies . The compound is a precursor for diverse therapeutic agents, including kinase inhibitors and antidiabetic molecules .
Preparation Methods
The synthesis of 2-methyl-1H-imidazo[4,5-b]pyridine typically involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic dicarboxylates, followed by intramolecular cyclization . This method allows for the efficient construction of the imidazo[4,5-b]pyridine core. Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-Methyl-1H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into partially saturated derivatives.
Cross-Coupling Reactions: Buchwald-Hartwig and Suzuki cross-coupling reactions are frequently employed to introduce various substituents onto the imidazo[4,5-b]pyridine core.
The major products formed from these reactions include a variety of substituted imidazo[4,5-b]pyridines, which can be further utilized in medicinal chemistry.
Scientific Research Applications
2-Methyl-1H-imidazo[4,5-b]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its structural similarity to purines makes it a useful tool in studying nucleic acid interactions.
Mechanism of Action
The mechanism of action of 2-methyl-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, it can act as a positive allosteric modulator of GABA A receptors, influencing neurotransmission in the central nervous system . Additionally, it can inhibit enzymes like aromatase, which is involved in steroidogenesis .
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Analogs
Imidazo[4,5-c]pyridine
- Structural Difference : The nitrogen atom position in the pyridine ring differs (position 5 vs. 4 in imidazo[4,5-b]pyridine).
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP)
- Structural Difference: PhIP includes a phenyl group at position 6 and an amino-methyl substituent at position 2.
- Bioactivity: PhIP is a potent dietary carcinogen, inducing colon, mammary, and prostate tumors in rodents, unlike simpler imidazo[4,5-b]pyridines .
Thiazolo[4,5-b]pyridine
- Structural Difference : Replacement of the imidazole ring with a thiazole ring.
- Bioactivity : Thiazolo analogs exhibit distinct antimicrobial properties but lack the kinase inhibitory activity seen in imidazo[4,5-b]pyridines .
Table 1: Key Structural Analogs and Their Properties
Kinase Inhibition
- Imidazo[4,5-b]pyridine Derivatives : Compound 27g (6-chloro-2-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(4-(pyrazin-2-ylmethyl)piperazin-1-yl)-3H-imidazo[4,5-b]pyridine) inhibits AURKA kinase with IC₅₀ values <100 nM, comparable to benzimidazole derivatives but with improved solubility .
- Comparison with Pyrrolo[2,3-d]pyrimidines: The 4-anilino moiety in pyrrolo[2,3-d]pyrimidines shows solvent-exposed binding, unlike imidazo[4,5-b]pyridines, which engage deeper hydrophobic pockets in kinase ATP sites .
Anticancer Activity
- 2,3-Diaryl-3H-imidazo[4,5-b]pyridines : Moderate cytotoxicity against K562 leukemia cells (IC₅₀ ~20 µM), outperforming benzimidazole analogs in selectivity .
- PhIP: While carcinogenic, PhIP-induced tumors exhibit microsatellite instability (3/8 loci altered), a trait absent in IQ (imidazo[4,5-f]quinoline)-induced tumors .
Carcinogenic Potential
- PhIP vs. IQ : PhIP induces prostate and colon tumors in rats, while IQ primarily targets the liver. PhIP-DNA adduct levels correlate linearly with dose, even at low dietary concentrations .
- Mitigation Strategies: Plant polyphenols (e.g., sweet potato leaf flavonoids) inhibit PhIP formation by 67–80%, outperforming quercetin and rutin .
Biological Activity
2-Methyl-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, including its potential as an anti-cancer agent, anti-inflammatory compound, and its activity against infectious diseases.
Structural Overview
The compound belongs to the imidazo[4,5-b]pyridine family, which are known for their structural similarity to purines. This structural resemblance is significant as it influences their interaction with biological targets such as enzymes and receptors, leading to various pharmacological effects.
1. Anticancer Activity
Research has demonstrated that derivatives of this compound exhibit potent anticancer properties. For instance, compounds synthesized with this core structure have shown selective antiproliferative activity against various cancer cell lines:
Compound | Cell Line Tested | IC50 (µM) |
---|---|---|
Compound 10 | HeLa | 0.4 |
Compound 14 | SW620 | 0.7 |
Compound 8 | LN-229 | 1.8 - 3.2 |
These results indicate that modifications on the imidazo[4,5-b]pyridine core significantly enhance its anticancer activity, particularly through halogen substitutions which increase binding affinity to cancer cell targets .
2. Antimicrobial Activity
The compound also exhibits activity against various pathogens. A study evaluated its effectiveness against Mycobacterium tuberculosis , yielding promising results:
Compound | MIC (µmol/L) |
---|---|
Compound 5c | 0.6 |
Compound 5g | 0.5 |
Compound 5i | 0.8 |
Compound 5u | 0.7 |
These findings suggest that certain derivatives of this compound can act as potential antitubercular agents .
3. Anti-inflammatory Properties
In addition to its anticancer and antimicrobial activities, some derivatives have shown anti-inflammatory effects. For example, studies indicated that specific compounds could inhibit the inflammatory response in human retinal pigment epithelial cells, suggesting potential applications in treating retinal diseases .
The mechanisms underlying the biological activities of this compound involve multiple pathways:
- Kinase Inhibition : Certain derivatives have been identified as inhibitors of specific kinases involved in cell proliferation and survival pathways.
- Transcription Factor Modulation : Compounds have been shown to affect the activation of transcription factors such as NF-κB and Nrf2, which are critical in regulating inflammatory responses and oxidative stress .
- Direct Interaction with Pathogens : Some studies suggest that these compounds can directly interact with bacterial and viral proteins, inhibiting their replication or function .
Case Studies and Research Findings
Several case studies illustrate the potential of this compound:
- Breast Cancer Treatment : A derivative was tested in combination with temozolomide on breast cancer cell lines, showing enhanced growth inhibition compared to temozolomide alone .
- Retinal Ischemia : In a model of retinal ischemia, a derivative demonstrated the ability to reduce oxidative stress and inflammation significantly .
Properties
IUPAC Name |
2-methyl-1H-imidazo[4,5-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-5-9-6-3-2-4-8-7(6)10-5/h2-4H,1H3,(H,8,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZESPVBONPPRAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20902774 |
Source
|
Record name | NoName_3328 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20902774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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